Cas no 2034279-01-9 (3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide)

3-Fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a fluorinated small-molecule compound featuring a cyclohexyl linker with a benzamide and fluoropyrimidine moiety. Its stereospecific (1r,4r) configuration ensures precise molecular interactions, while the dual fluorine substitutions enhance metabolic stability and binding affinity. The compound’s structural design facilitates selective targeting, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibition studies or as a scaffold in drug discovery. Its well-defined stereochemistry and fluorinated aromatic systems contribute to improved bioavailability and resistance to enzymatic degradation, supporting applications in preclinical research and pharmaceutical development.
3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide structure
2034279-01-9 structure
Product Name:3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
CAS No:2034279-01-9
MF:C17H17F2N3O2
MW:333.3326
CID:5348635
Update Time:2025-10-31

3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • RFPPTNRODLDWFO-SHTZXODSSA-N
    • 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
    • 3-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide
    • 3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
    • Inchi: 1S/C17H17F2N3O2/c18-12-3-1-2-11(8-12)16(23)22-14-4-6-15(7-5-14)24-17-20-9-13(19)10-21-17/h1-3,8-10,14-15H,4-7H2,(H,22,23)
    • InChI Key: RFPPTNRODLDWFO-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])C(N([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])OC1=NC([H])=C(C([H])=N1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 411
  • XLogP3: 3
  • Topological Polar Surface Area: 64.099

3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide Pricemore >>

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Additional information on 3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

Comprehensive Overview of 3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (CAS No. 2034279-01-9)

In the realm of pharmaceutical and agrochemical research, 3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (CAS No. 2034279-01-9) has emerged as a compound of significant interest. This molecule, characterized by its unique fluorinated pyrimidine and cyclohexyl benzamide structure, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its selective binding properties and metabolic stability, which make it a promising candidate for targeting specific biological pathways.

The compound's CAS number 2034279-01-9 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular formula and structural features have been optimized to enhance bioavailability and reduce off-target effects, a key consideration in modern precision medicine. With the growing demand for small-molecule therapeutics, this compound aligns well with trends in personalized healthcare and targeted therapy.

One of the most searched questions in the field revolves around the synthetic route for 3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide. The synthesis typically involves multi-step organic reactions, including fluorination, cyclohexyl functionalization, and amide coupling. These processes are meticulously designed to achieve high yields and purity, which are essential for preclinical and clinical studies. The compound's stereochemistry (notably the (1r,4r) configuration) further underscores its complexity and the need for advanced analytical techniques like NMR and HPLC for characterization.

Another hot topic in the scientific community is the structure-activity relationship (SAR) of this compound. Researchers are investigating how modifications to its fluoropyrimidine or benzamide moieties influence its biological activity. Such studies are crucial for optimizing its pharmacokinetic profile and minimizing potential side effects. The compound's ability to interact with enzyme targets or receptors is also a focal point, particularly in the context of cancer research and neurological disorders.

From an industrial perspective, CAS No. 2034279-01-9 is gaining traction due to its scalability and compatibility with green chemistry principles. Manufacturers are exploring eco-friendly solvents and catalytic methods to produce this compound sustainably, addressing the rising demand for environmentally responsible chemical synthesis. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in reducing the environmental footprint of pharmaceutical production.

In summary, 3-fluoro-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide represents a cutting-edge example of how fluorinated compounds are revolutionizing drug design. Its CAS No. 2034279-01-9 ensures traceability, while its molecular architecture offers a versatile platform for further innovation. As research progresses, this compound is poised to play a pivotal role in advancing therapeutic solutions for unmet medical needs.

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